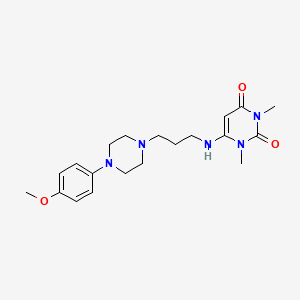![molecular formula C20H30F2NO7P B587285 Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine CAS No. 156017-43-5](/img/structure/B587285.png)
Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine: is a synthetic compound with the molecular formula C20H30F2NO7P and a molecular weight of 465.43 g/mol. It is characterized by the presence of a diethoxy-phosphoryl group and difluoromethyl group attached to the phenylalanine backbone, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as diethyl phosphite, difluoromethylating agents, and tert-butyl dicarbonate (Boc2O) under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenylalanine backbone allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl and diethoxy-phosphoryl groups on biological systems. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine involves its interaction with specific molecular targets and pathways. The diethoxy-phosphoryl and difluoromethyl groups can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection to the amino group, allowing for selective reactions and interactions.
Comparación Con Compuestos Similares
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl alanine
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl valine
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl leucine
Comparison: Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine is unique due to the presence of the phenylalanine backbone, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from similar compounds with different amino acid backbones, such as alanine, valine, and leucine.
Propiedades
IUPAC Name |
(2S)-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2NO7P/c1-7-28-31(27,29-8-2)20(21,22)15-11-9-14(10-12-15)13-16(17(24)25)23(6)18(26)30-19(3,4)5/h9-12,16H,7-8,13H2,1-6H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUFPWIODPZAU-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)





